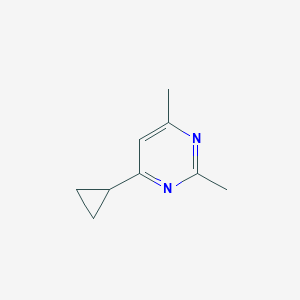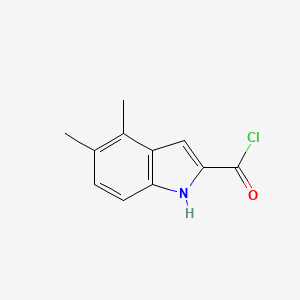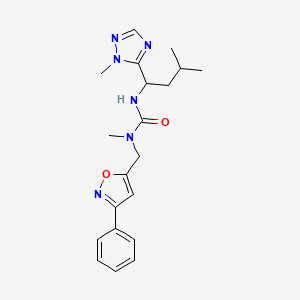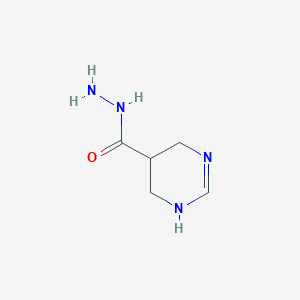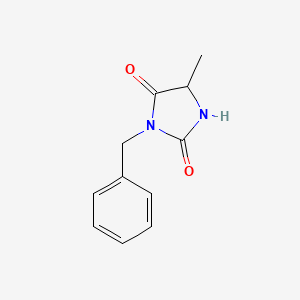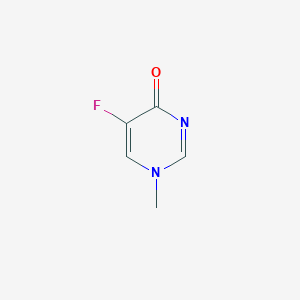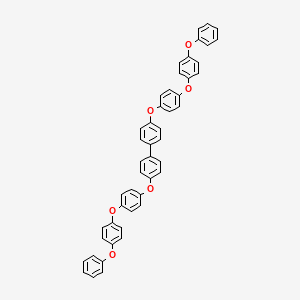
4,4'-Bis(4-(4-phenoxyphenoxy)phenoxy)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis(4-(4-phenoxyphenoxy)phenoxy)-1,1’-biphenyl is a complex organic compound characterized by its multiple phenoxy groups attached to a biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(4-(4-phenoxyphenoxy)phenoxy)-1,1’-biphenyl typically involves multiple steps of aromatic substitution reactions. One common method includes the use of 4-bromophenyl derivatives as starting materials, which undergo nucleophilic aromatic substitution with phenoxy groups . The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance the efficiency and yield of the reactions. Catalysts such as palladium or copper complexes can be employed to promote the coupling reactions between the phenoxy and biphenyl groups . The use of high-pressure reactors and controlled temperature conditions ensures the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis(4-(4-phenoxyphenoxy)phenoxy)-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones.
Reduction: The biphenyl core can be reduced under specific conditions.
Substitution: The phenoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield biphenyl derivatives with altered electronic properties.
Applications De Recherche Scientifique
4,4’-Bis(4-(4-phenoxyphenoxy)phenoxy)-1,1’-biphenyl has several scientific research applications:
Materials Science: Used in the development of advanced polymers and composites due to its rigid structure and thermal stability.
Organic Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism by which 4,4’-Bis(4-(4-phenoxyphenoxy)phenoxy)-1,1’-biphenyl exerts its effects is primarily through its ability to interact with other molecules via π-π stacking and hydrogen bonding. The multiple phenoxy groups provide sites for interaction with various molecular targets, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dibromodiphenylamine: Similar in structure but with bromine atoms instead of phenoxy groups.
4,4’-Dicarboxylic Acid Diphenyl Ether: Contains carboxylic acid groups instead of phenoxy groups.
Uniqueness
4,4’-Bis(4-(4-phenoxyphenoxy)phenoxy)-1,1’-biphenyl is unique due to its multiple phenoxy groups, which provide enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high thermal stability and rigidity.
Propriétés
Numéro CAS |
62203-77-4 |
|---|---|
Formule moléculaire |
C48H34O6 |
Poids moléculaire |
706.8 g/mol |
Nom IUPAC |
1-(4-phenoxyphenoxy)-4-[4-[4-[4-(4-phenoxyphenoxy)phenoxy]phenyl]phenoxy]benzene |
InChI |
InChI=1S/C48H34O6/c1-3-7-37(8-4-1)49-41-19-23-45(24-20-41)53-47-31-27-43(28-32-47)51-39-15-11-35(12-16-39)36-13-17-40(18-14-36)52-44-29-33-48(34-30-44)54-46-25-21-42(22-26-46)50-38-9-5-2-6-10-38/h1-34H |
Clé InChI |
RFYORHSLOXSYOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=CC=C(C=C5)OC6=CC=C(C=C6)OC7=CC=C(C=C7)OC8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


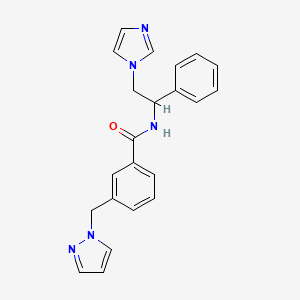


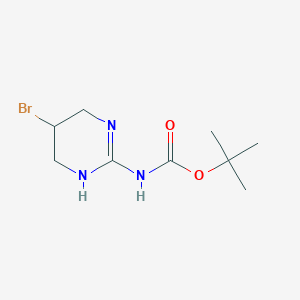
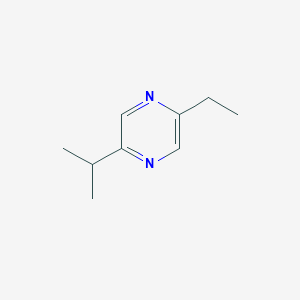

![Ethyl 5-(4-cyclohexylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15246475.png)
